

# Commercial availability and suppliers of 3-cyano-N-methylbenzenesulfonamide

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## Compound of Interest

Compound Name: 3-cyano-N-methylbenzenesulfonamide

Cat. No.: B1612473

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## 3-Cyano-N-methylbenzenesulfonamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-cyano-N-methylbenzenesulfonamide**, a benzenesulfonamide derivative of interest for chemical and biological research. This document details its chemical properties, commercial availability, and potential avenues for experimental investigation.

## Chemical Properties and Identifiers

**3-Cyano-N-methylbenzenesulfonamide** is a sulfonamide compound characterized by a cyano group at the meta-position of the benzene ring and a methyl group attached to the sulfonamide nitrogen.

Property	Value	Source
IUPAC Name	3-Cyano-N-methylbenzenesulfonamide	-
CAS Number	56542-62-2	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	--INVALID-LINK--[2]
Molecular Weight	196.23 g/mol	--INVALID-LINK--[2]
SMILES	<chem>CNS(=O)(=O)c1cccc(c1)C#N</chem>	-
Appearance	Beige solid	--INVALID-LINK-- (for a similar isomer)
Purity	≥95% (typical)	--INVALID-LINK-- (for a similar isomer)

## Commercial Availability and Suppliers

**3-Cyano-N-methylbenzenesulfonamide** is available from a number of chemical suppliers, primarily for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed product specifications.

Supplier	Location	CAS Number	Notes
Alchem.Pharmtech	-	56542-62-2	Lists the compound with the specified CAS number. <a href="#">[1]</a>
Alfa Chemistry	-	56542-62-2	Lists the compound with 96% purity.
CymitQuimica	-	56542-62-2	Lists the compound as an organic analytical standard. <a href="#">[3]</a>
Combi-Blocks	-	56542-62-2	Lists the compound for sale.
National Analytical Corporation	Mumbai, India	-	Lists "3-Cyano-N-methylbenzenesulfonamide". <a href="#">[1]</a>

## Potential Biological Significance

While specific studies on the biological activity of **3-cyano-N-methylbenzenesulfonamide** are not readily available in the public domain, the broader class of benzenesulfonamide derivatives is well-established for a wide range of pharmacological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory actions, such as the inhibition of carbonic anhydrases and lysine-specific demethylase 1 (LSD1). The presence of the cyano and N-methyl functionalities on the benzenesulfonamide scaffold suggests that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and preliminary biological evaluation of **3-cyano-N-methylbenzenesulfonamide**. These are intended as a starting point for researchers and may require optimization.

## Synthesis of 3-Cyano-N-methylbenzenesulfonamide

This protocol is a general method adapted from the synthesis of N-alkylbenzenesulfonamides.

Materials:

- 3-Cyanobenzenesulfonyl chloride
- Methylamine (solution in THF or water)
- Pyridine or other suitable base
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (1M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.2 equivalents) to the solution with stirring.
- Add a solution of methylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-cyano-N-methylbenzenesulfonamide**.
- Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

## In-vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.

Materials:

- Human cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Multichannel pipette
- Plate reader

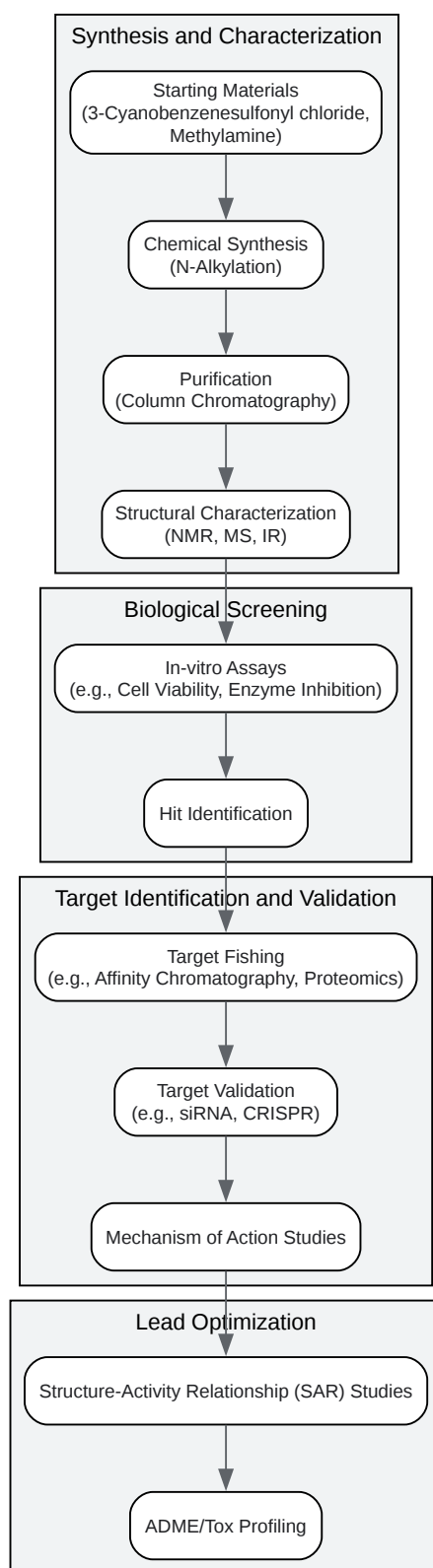
Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO<sub>2</sub>.

- Prepare a stock solution of **3-cyano-N-methylbenzenesulfonamide** in DMSO.
- Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
- After 24 hours, remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for another 48-72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

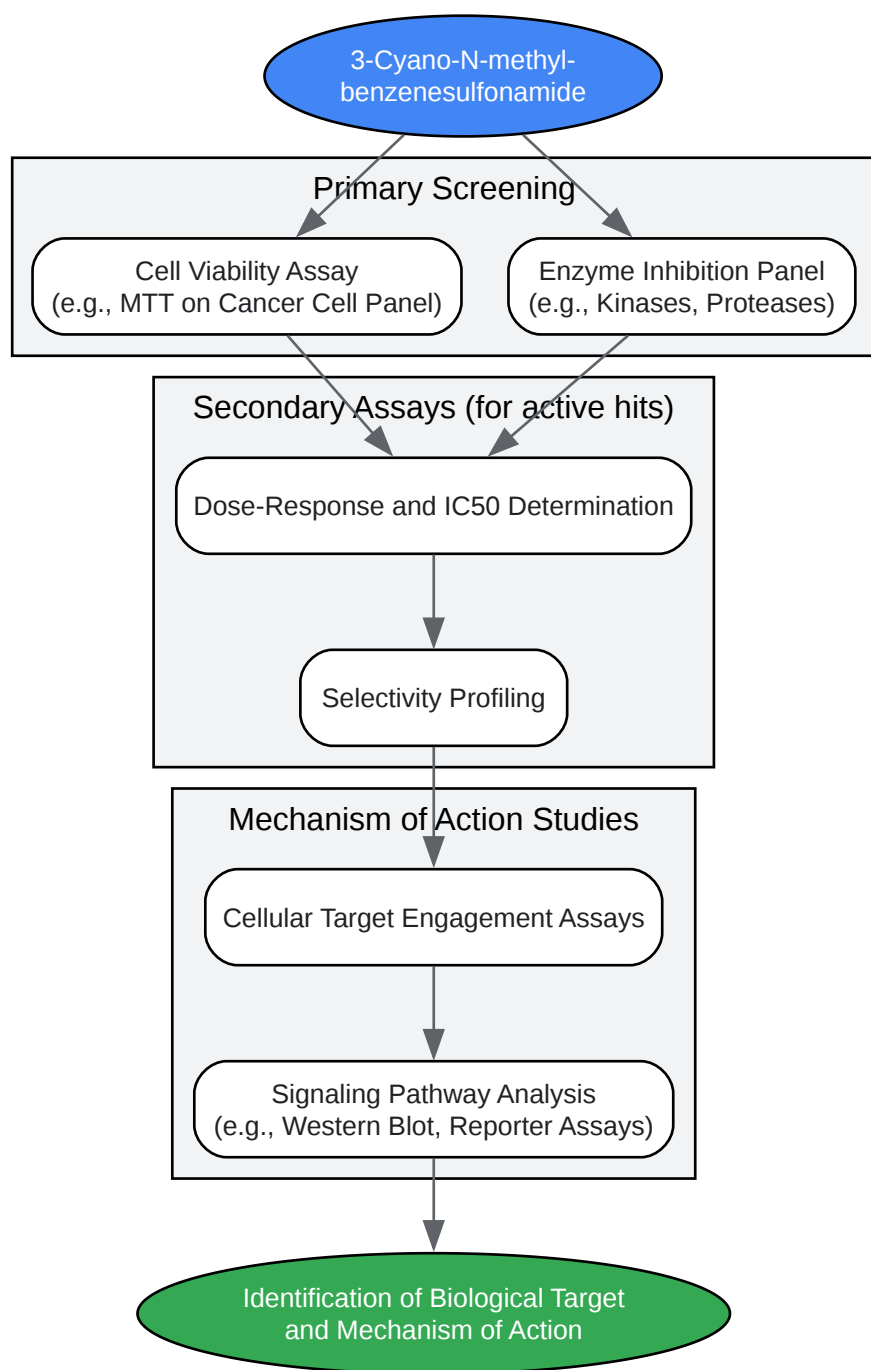
## Experimental and Logical Workflows

The following diagrams illustrate logical workflows for the investigation of a novel compound like **3-cyano-N-methylbenzenesulfonamide**.



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Caption: A logical workflow for the discovery and development of a novel bioactive compound.



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Caption: An experimental workflow for screening and target identification of a novel compound.

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## References

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- To cite this document: BenchChem. [Commercial availability and suppliers of 3-cyano-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612473#commercial-availability-and-suppliers-of-3-cyano-n-methylbenzenesulfonamide]

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